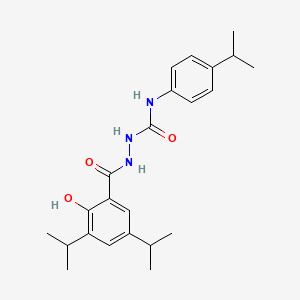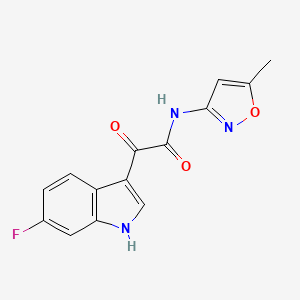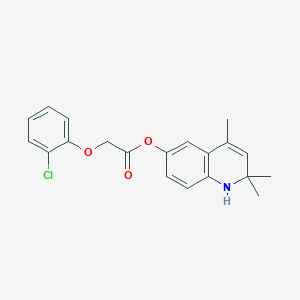
4-(2,5-二氧代-1-吡咯烷基)-N-(2-甲氧基-5-硝基苯基)丁酰胺
描述
"4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxy-5-nitrophenyl)butanamide" is a chemical compound involving pyrrolidine and nitrophenyl groups. This compound is of interest due to its structural and chemical properties, which can lead to various applications in scientific research.
Synthesis Analysis
A study by Kamiński et al. (2015) details the synthesis of similar compounds, specifically hybrid molecules derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides. These compounds are synthesized by joining chemical fragments of known antiepileptic drugs (Kamiński et al., 2015).
Molecular Structure Analysis
Research by Pedroso et al. (2020) on a related compound, 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, reveals insights into the molecular structure, including the arrangement of the pyrrolidine ring and the positioning of nitrophenyl groups (Pedroso et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of pyrrolidine derivatives can be understood from a study by Camiolo et al. (2003), who examined the structural behavior and anion binding properties of pyrrole 2,5-diamide derivatives. They found that these compounds undergo color change upon deprotonation (Camiolo et al., 2003).
Physical Properties Analysis
Research on similar compounds with pyrrolidine structures, such as the study by Maru and Shah (2015), can shed light on the physical properties. They synthesized compounds through multicomponent one-pot processes, revealing insights into crystallization and molecular arrangement (Maru & Shah, 2015).
Chemical Properties Analysis
The chemical properties of pyrrolidine and nitrophenyl-based compounds have been explored in several studies. For instance, Ogawa et al. (2016) investigated the magnetic properties of heterospin complexes involving pyrrolidine, which may provide insights into the electronic properties of similar compounds (Ogawa et al., 2016).
科学研究应用
抗惊厥活性
由Kamiński 等人 (2015)进行的一项研究探索了源自 2-(2,5-二氧代吡咯烷-1-基)丙酰胺和丁酰胺的新型杂化化合物的合成,这些化合物表现出显着的抗惊厥活性。这些化合物(包括 4-(2,5-二氧代-1-吡咯烷基)-N-(2-甲氧基-5-硝基苯基)丁酰胺的变体)在临床前癫痫模型中展示了广谱疗效。
作为分子探针的氮氧化物
在Zhurko 等人 (2020)进行的一项研究中,氮氧化物(与 4-(2,5-二氧代-1-吡咯烷基)-N-(2-甲氧基-5-硝基苯基)丁酰胺的化学结构密切相关)被用作各种科学学科中的分子探针和标记。它们对还原的抗性对于生物物理学、结构生物学和生物医学研究中的应用至关重要。
电致变色性质
涉及与 4-(2,5-二氧代-1-吡咯烷基)-N-(2-甲氧基-5-硝基苯基)丁酰胺结构相似的化合物的共聚物的电化学合成由Variş 等人 (2007)研究。他们报告了在电致变色器件中具有潜在应用的不同电致变色性质。
化学反应性研究
由Harsanyi 和 Norris (1987)进行的研究重点关注 α-烷基 4-和 5-硝基吡咯-2-基甲基衍生物的取代反应,这些衍生物与 4-(2,5-二氧代-1-吡咯烷基)-N-(2-甲氧基-5-硝基苯基)丁酰胺具有相同的结构元素。这项研究有助于理解此类化合物的化学反应性。
药物化学中的晶体结构
与 4-(2,5-二氧代-1-吡咯烷基)-N-(2-甲氧基-5-硝基苯基)丁酰胺相关的化合物的晶体结构一直是药物化学中关注的主题。例如,Wang 等人 (1989)探索了钙通道拮抗剂尼莫地平的结构,以了解 1,4-二氢吡啶的构效关系。
属性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6/c1-24-12-5-4-10(18(22)23)9-11(12)16-13(19)3-2-8-17-14(20)6-7-15(17)21/h4-5,9H,2-3,6-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZRNRDMNWVNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4622855.png)


![2-[(4-tert-butylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4622884.png)
![ethyl 1-({[4-(methylthio)phenyl]amino}carbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4622885.png)
![2-{[4-(benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol hydrochloride](/img/structure/B4622888.png)
![N-(4-isopropylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4622899.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4622904.png)
![6-(2,3-dimethoxybenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4622912.png)



![1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4622936.png)